molecular formula C17H27N5 B3014479 N-cyclododecyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1021059-91-5

N-cyclododecyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B3014479
CAS No.: 1021059-91-5
M. Wt: 301.438
InChI Key: VUNLQSGVPCXFHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

N-cyclododecyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation . Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .

Mode of Action

The compound interacts with its target, CDK2, by inhibiting its activity . This inhibition is achieved through the compound’s structural similarity to the adenine ring of ATP, allowing it to mimic hinge region binding interactions in kinase active sites . This interaction results in the inhibition of CDK2, thereby disrupting the cell cycle and inhibiting the proliferation of cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle, specifically the transition from the G1 phase to the S phase . By inhibiting CDK2, the compound prevents the progression of the cell cycle, thereby inhibiting cell proliferation . This action can lead to the induction of apoptosis in cancer cells .

Pharmacokinetics

The compound’s molecular weight of 1351267 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The primary result of the compound’s action is the inhibition of cell proliferation, leading to a decrease in tumor growth . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively . This indicates that the compound has a potent anti-proliferative effect on these cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclododecyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with urea in the presence of acetic acid, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

N-cyclododecyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclododecyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the presence of the cyclododecyl group, which may enhance its lipophilicity and improve its ability to penetrate cell membranes. This structural feature distinguishes it from other pyrazolo[3,4-d]pyrimidine derivatives and may contribute to its enhanced biological activity .

Properties

IUPAC Name

N-cyclododecyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5/c1-2-4-6-8-10-14(11-9-7-5-3-1)21-16-15-12-20-22-17(15)19-13-18-16/h12-14H,1-11H2,(H2,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNLQSGVPCXFHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(CCCCC1)NC2=NC=NC3=C2C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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